5-(Dimethylamino)-2-iodophenol chemical structure and physical properties
5-(Dimethylamino)-2-iodophenol chemical structure and physical properties
5-(Dimethylamino)-2-iodophenol: Structural Dynamics, Synthetic Methodologies, and Advanced Applications in Chemical Biology
Executive Summary
In the landscape of advanced organic synthesis and chemical biology, 5-(dimethylamino)-2-iodophenol (CAS: 39075-36-0) has emerged as a highly versatile, multi-functional building block. Characterized by a unique "push-pull" electronic architecture and a reactive halogen handle, this compound bridges the gap between sophisticated photochemical tool development and targeted oncology drug discovery.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. We will dissect the causality behind its electronic properties, detail a self-validating protocol for its regioselective synthesis, and explore its critical role in developing next-generation two-photon caging groups and MDM2-p53 protein-protein interaction antagonists.
Structural Architecture and Physicochemical Profile
The utility of 5-(dimethylamino)-2-iodophenol is entirely dictated by its precise regiochemistry. The molecule consists of a phenol core substituted with an electron-withdrawing, polarizable iodine atom at the C2 (ortho) position and a strongly electron-donating dimethylamino group at the C5 (meta) position.
This specific arrangement creates a highly functionalized aromatic system where the iodine serves as an ideal leaving group for transition-metal-catalyzed cross-coupling, while the dimethylamino group dramatically alters the electronic landscape of the π -system.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| IUPAC Name | 5-(Dimethylamino)-2-iodophenol |
| CAS Registry Number | 39075-36-0 |
| Molecular Formula | C₈H₁₀INO |
| Molecular Weight | 263.08 g/mol |
| Topological Polar Surface Area (TPSA) | 23.5 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
| Predicted LogP | ~2.8 - 3.2 |
| Reactivity Handles | Phenolic -OH, Aryl Iodide (C2), Tertiary Amine (C5) |
Electronic Dynamics: The "Push-Pull" Paradigm
The strategic placement of the dimethylamino ( −N(CH3)2 ) group is not arbitrary; it is the cornerstone of the molecule's utility in photochemistry. The dimethylamino moiety acts as a potent resonance electron donor (+M effect). When this compound is integrated into larger conjugated systems—such as nitrodibenzofuran (NDBF) scaffolds—it establishes a strong dipolar "push-pull" network.
According to time-dependent density functional theory (TDDFT) calculations, this extended dipolar character significantly lowers the energy gap between the ground state ( S0 ) and the excited state ( S1 ). This electronic dynamic is responsible for a pronounced red-shift in both one-photon and two-photon absorption spectra, pushing the absorption maximum into the near-infrared (NIR) "therapeutic window" (700–1000 nm). This shift is critical for biological applications, as it enables deep tissue penetration with minimal phototoxicity .
Synthetic Methodology: Regioselective Iodination
The synthesis of 5-(dimethylamino)-2-iodophenol is achieved via the electrophilic aromatic substitution of 3-dimethylaminophenol. The protocol below is designed as a self-validating system , ensuring that the practitioner can visually and analytically confirm success at each critical juncture.
Step-by-Step Protocol: KI/KIO₃ Mediated Iodination
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Rationale for Reagent Choice: Utilizing elemental iodine ( I2 ) on highly electron-rich phenols often leads to uncontrolled polyiodination and oxidative degradation. By employing a Potassium Iodide (KI) and Potassium Iodate (KIO₃) mixture in a slightly acidic medium, electrophilic iodine ( I+ ) is generated in situ at a controlled, steady rate. This kinetic control is the primary causal factor in achieving high mono-iodination selectivity.
Step 1: Matrix Preparation Dissolve 1.0 equivalent of 3-dimethylaminophenol in a solvent mixture of methanol and water (typically 3:1 v/v). Causality: The mixed solvent system ensures complete solvation of the organic substrate while maintaining the solubility of the inorganic salts added in the next step.
Step 2: In Situ Electrophile Generation Add 1.0 equivalent of KI, followed by the dropwise addition of an aqueous solution containing 0.33 equivalents of KIO₃ and a mild acid (e.g., dilute HCl). Self-Validation Checkpoint 1: The reaction mixture will immediately transition to a deep reddish-brown color, indicating the successful generation of active iodine species.
Step 3: Regioselective Substitution Stir the mixture at room temperature for 2–4 hours. Mechanistic Causality: Both the -OH and −N(CH3)2 groups are strongly activating and ortho/para-directing. The position para to the dimethylamino group (C6 on the original ring, which becomes C2 in the product) is sterically accessible and electronically favored, leading to highly regioselective substitution.
Step 4: Quenching and Validation Add a saturated aqueous solution of sodium thiosulfate ( Na2S2O3 ) until the solution clarifies. Self-Validation Checkpoint 2: The abrupt color change from dark brown to pale yellow/colorless is a built-in visual endpoint confirming the complete reduction and quenching of all unreacted electrophilic iodine.
Step 5: Isolation and Quality Control Extract the aqueous layer with ethyl acetate, dry over Na2SO4 , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Self-Validation Checkpoint 3: TLC monitoring (UV active, 254 nm) will show the complete consumption of the highly polar starting material and the emergence of a distinct, less polar product spot, confirming successful halogenation.
Fig 1: Regioselective electrophilic iodination workflow of 3-dimethylaminophenol.
Advanced Applications in Chemical Biology and Drug Discovery
The dual nature of 5-(dimethylamino)-2-iodophenol—possessing both unique electronic properties and a reactive halogen—allows it to serve as a foundational node for two highly distinct scientific trajectories.
Two-Photon Photolabile Protecting Groups (PPGs)
In the realm of optogenetics and chemical biology, researchers require tools to release bioactive molecules with high 3D spatial resolution. 5-(dimethylamino)-2-iodophenol is the critical precursor for synthesizing DMA-NDBF-OH (a dimethylamino derivative of the NDBF caging group).
By coupling the iodophenol intermediate with 4-fluoro-2-nitrobenzaldehyde via an intramolecular Heck-like reaction, the resulting DMA-NDBF cage exhibits a two-photon uncaging efficiency ( δu ) that is more than 20 times higher than the parent NDBF group. This allows for the highly efficient, red-shifted three-dimensional photorelease of DNA and other biomolecules using femtosecond pulsed lasers .
Scaffold for MDM2-p53 Antagonists (Oncology)
In medicinal chemistry, the C2-iodine atom serves as an indispensable handle for palladium-catalyzed C-C bond formation (e.g., Suzuki-Miyaura or Sonogashira cross-coupling).
Pharmaceutical developers utilize 5-(dimethylamino)-2-iodophenol to synthesize complex multi-ring systems, such as cis-2,4,5-triphenyl-imidazolines. These compounds are potent antagonists of the MDM2-p53 protein-protein interaction . By binding to the p53-binding pocket of MDM2, these derivatives prevent the ubiquitin-dependent degradation of wild-type p53. This causal mechanism restores the tumor suppressor function of p53, leading to cell cycle arrest and apoptosis in targeted cancer cells .
Fig 2: Divergent application pathways in photochemistry and oncology drug development.
References
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A red-shifted two-photon-only caging group for three-dimensional photorelease Chemical Science (Royal Society of Chemistry), 2018, 9, 2797-2802. URL:[Link]
- Cis-2,4,5-triphenyl-imidazolines and their use in the treatment of tumors (WO2003051359A1)
